Cas no 821784-04-7 (Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- structure](https://www.kuujia.com/scimg/cas/821784-04-7x500.png)
821784-04-7 structure
Product name:Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-
- 5-naphthalen-2-yl-N-(2-pyridin-3-ylethyl)pyrazin-2-amine
- 821784-04-7
- DTXSID50469421
- SCHEMBL4155177
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- Inchi: InChI=1S/C21H18N4/c1-2-6-18-12-19(8-7-17(18)5-1)20-14-25-21(15-24-20)23-11-9-16-4-3-10-22-13-16/h1-8,10,12-15H,9,11H2,(H,23,25)
- InChI Key: XEWSGSSLPUACOK-UHFFFAOYSA-N
- SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=N3)NCCC4=CN=CC=C4
Computed Properties
- Exact Mass: 326.153146591g/mol
- Monoisotopic Mass: 326.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 50.7Ų
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- Related Literature
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S. Ahmed Chem. Commun., 2009, 6421-6423
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
821784-04-7 (Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-) Related Products
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